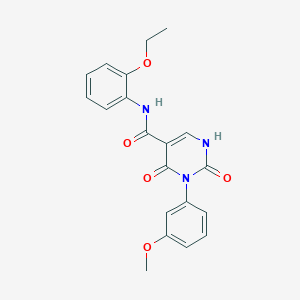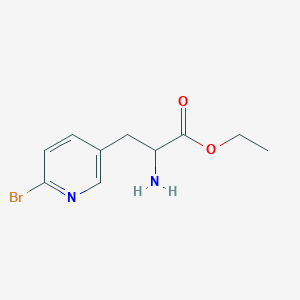
1,1-Dimethoxycyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-Dimethoxycyclobutane is a chemical compound with the molecular formula C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .
Synthesis Analysis
The synthesis of 1,1-Dimethoxycyclobutane can be achieved from Methanol and Cyclobutanone . Another promising pathway for its synthesis is through the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes . The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .Molecular Structure Analysis
The molecular structure of 1,1-Dimethoxycyclobutane consists of 6 Carbon atoms, 12 Hydrogen atoms, and 2 Oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1-Dimethoxycyclobutane include an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .Scientific Research Applications
Anionic Polymerization and Crystalline Polymers
1,1-Dimethyl-1-silacyclobutane, closely related to 1,1-Dimethoxycyclobutane, has been polymerized anionically using sec-butyllithium in various solutions. This method produced high molecular weight poly(1,1-dimethyl silabutane) without precipitation. The polymer's crystalline nature was confirmed by differential scanning calorimetry and X-ray diffraction measurements (Kawahara et al., 2004).
Synthesis of Conformationally Locked Nucleosides
Research has demonstrated the synthesis of conformationally locked nucleosides from 3,3-Di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane. This process involves multi-step conversions to yield specific nucleoside analogues, indicating potential applications in molecular biology or pharmacology (Wang, 2000).
Deposition of Silicon-Carbide Thin Films
1,1-Dimethyl-1-silacyclobutane has been used as a precursor for depositing silicon carbide (SiC) thin films by low-pressure chemical vapor deposition. This method achieved the deposition of polycrystalline and amorphous SiC thin films at various temperatures, showing potential for applications in electronics and materials science (Chiu & Lee, 1992).
Molecular Structure Analysis
The molecular structure of 1,1-dimethylsilacyclobutane, a compound related to 1,1-Dimethoxycyclobutane, has been analyzed through gas-phase electron diffraction. This research offers insights into the compound's geometric parameters, which can be vital for understanding its chemical behavior and potential applications (Shen, Apen, & Hilderbrandt, 1991).
Anticancer Potency of Platinum(II) Complexes
Studies have shown that the introduction of two methoxy groups in the 1,1-cyclobutanedicarboxylate can improve the anticancer activity of resulting platinum(II) complexes. This finding is significant for the development of more effective cancer treatments (Zhao et al., 2017).
Cycloaddition Reactions in Organic Chemistry
1,1-Dimethyl-1-silacyclobutane has been used in cycloaddition reactions with acetylenes catalyzed by palladium complexes. This research offers new methods for synthesizing silacyclohexene derivatives, which are valuable in organic synthesis (SakuraiHideki & ImaiTakafumi, 1975).
properties
IUPAC Name |
1,1-dimethoxycyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-7-6(8-2)4-3-5-6/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZPXMCHUMPYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethoxycyclobutane | |
CAS RN |
4415-90-1 |
Source


|
| Record name | 1,1-dimethoxycyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-methylbutyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2475146.png)


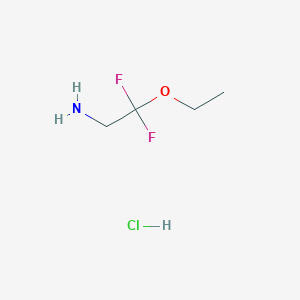
![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)
![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2475154.png)
![(Z)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2475155.png)
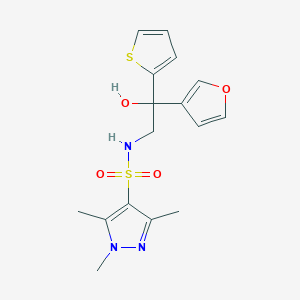
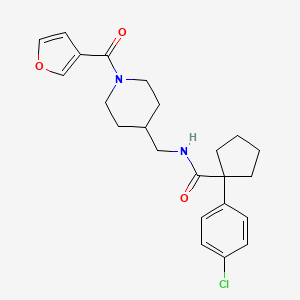


![3-chloro-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2475164.png)
